molecular formula C9H7F3O2 B8686829 Methyl 4-(difluoromethyl)-2-fluorobenzoate

Methyl 4-(difluoromethyl)-2-fluorobenzoate

Cat. No. B8686829
M. Wt: 204.15 g/mol
InChI Key: TYTJHROFICJJOJ-UHFFFAOYSA-N
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Patent
US09249145B2

Procedure details

To a solution of methyl 4-(difluoromethyl)-2-fluorobenzoate (61 mg, 0.27 mmol) in THF (2.7 mL), was added a solution of lithium hydroxide, monohydrate (170 mg, 4.0 mmol) in water (0.90 mL). The mixture was stirred for 3.5 hours. Hydrochloric acid (1 N) was added to adjust the pH to 2, and the product was extracted with ethyl acetate. The extracts were washed twice with water, once with brine, dried over sodium sulfate and concentrated to afford crude acid, used directly in the next step (51 mg, 99%). 1H NMR (300 MHz, d6-dmso): δ 13.56 (br s, 1H), 8.00 (t, 1H), 7.53 (t, 2H), 7.11 (t, 1H).
Quantity
61 mg
Type
reactant
Reaction Step One
Name
lithium hydroxide, monohydrate
Quantity
170 mg
Type
reactant
Reaction Step One
Name
Quantity
2.7 mL
Type
solvent
Reaction Step One
Name
Quantity
0.9 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][CH:2]([F:14])[C:3]1[CH:12]=[CH:11][C:6]([C:7]([O:9]C)=[O:8])=[C:5]([F:13])[CH:4]=1.O.[OH-].[Li+].Cl>C1COCC1.O>[F:14][CH:2]([F:1])[C:3]1[CH:12]=[CH:11][C:6]([C:7]([OH:9])=[O:8])=[C:5]([F:13])[CH:4]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
61 mg
Type
reactant
Smiles
FC(C1=CC(=C(C(=O)OC)C=C1)F)F
Name
lithium hydroxide, monohydrate
Quantity
170 mg
Type
reactant
Smiles
O.[OH-].[Li+]
Name
Quantity
2.7 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
0.9 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 3.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the product was extracted with ethyl acetate
WASH
Type
WASH
Details
The extracts were washed twice with water, once with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to afford crude acid

Outcomes

Product
Details
Reaction Time
3.5 h
Name
Type
Smiles
FC(C1=CC(=C(C(=O)O)C=C1)F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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